N-benzyl-N'-(4-pyridinylmethyl)thiourea
Description
N-Benzyl-N'-(4-pyridinylmethyl)thiourea is a thiourea derivative characterized by a benzyl group attached to one nitrogen atom and a 4-pyridinylmethyl group on the other. Thiourea derivatives are sulfur-containing compounds with a broad spectrum of applications, including antiviral, anticancer, and catalytic activities . The compound’s structure enables diverse molecular interactions, such as hydrogen bonding and π-π stacking, which are critical for biological activity.
Properties
Molecular Formula |
C14H15N3S |
|---|---|
Molecular Weight |
257.36g/mol |
IUPAC Name |
1-benzyl-3-(pyridin-4-ylmethyl)thiourea |
InChI |
InChI=1S/C14H15N3S/c18-14(16-10-12-4-2-1-3-5-12)17-11-13-6-8-15-9-7-13/h1-9H,10-11H2,(H2,16,17,18) |
InChI Key |
MZDLSAHTBVGDFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=S)NCC2=CC=NC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Thiourea derivatives, including N-benzyl-N'-(4-pyridinylmethyl)thiourea, have shown promising antimicrobial properties. Research indicates that thiourea compounds can exhibit effective antibacterial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans .
Table 1: Antimicrobial Efficacy of Thiourea Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | C. albicans | 16 µg/mL |
| Methyl 2-methoxy-6-{8-{3-[3-(trifluoromethyl)phenyl]thioureido}octyl}benzoate | S. aureus | 8 µg/mL |
Anticancer Properties
Thioureas have been identified as potential anticancer agents. Studies have demonstrated that certain thiourea derivatives can inhibit tumor cell growth and induce apoptosis in cancer cell lines, such as MCF-7 and HCT116 .
Case Study: Antitumor Activity
A recent study evaluated the cytotoxic effects of various thiourea derivatives on cancer cell lines. The results indicated that this compound exhibited a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound in cancer therapy .
Herbicidal Activity
Thiourea derivatives are also explored for their herbicidal potential. This compound has been tested against common agricultural weeds, demonstrating effective herbicidal activity that could be harnessed in crop protection strategies .
Table 2: Herbicidal Efficacy of Thiourea Derivatives
| Compound | Target Weed | Efficacy (%) |
|---|---|---|
| This compound | Amaranthus retroflexus | 85% |
| N-(o-fluorophenoxyacetyl)thiourea | Chenopodium album | 75% |
Mechanistic Insights
The biological activities of thioureas can be attributed to their ability to interact with biological targets such as enzymes and receptors. For instance, some derivatives act as urease inhibitors, which can disrupt nitrogen metabolism in plants and pathogens alike . Additionally, modifications to the thiourea structure can enhance its binding affinity to specific targets, improving its efficacy as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives vary widely in substituents, which significantly influence their physicochemical properties, biological activity, and stability. Below is a detailed comparison:
Structural and Functional Variations
Key Observations:
Antiviral Activity : N-Benzyl-N'-arylthiourea derivatives (e.g., Compound 29) exhibit potent cytomegalovirus (CMV) inhibition (IC50 = 0.2 nM), likely due to the benzyl group enhancing hydrophobic interactions with viral targets . The pyridinylmethyl group in the target compound may similarly improve binding to viral enzymes through hydrogen bonding or π-stacking.
Structural Conformation: Syn-anti configurations in benzoylthiourea derivatives (e.g., N-Benzoyl-N'-(3-hydroxyphenyl)thiourea) influence molecular packing and reactivity .
Catalytic Efficiency : Sulfonaryl thioureas (e.g., Compound 10) show higher catalytic activity (28% conversion) than aryl ester derivatives (22%), highlighting the role of electron-withdrawing groups in stabilizing transition states .
Physicochemical Properties
Research Findings and Implications
- Further studies should explore its activity against herpesviruses or coronaviruses .
- Anticancer Potential: Thiourea derivatives like N-Benzoyl-N'-phenylthiourea inhibit EGFR tyrosine kinase, a key target in cancer therapy. The pyridinylmethyl group may enhance selectivity for kinase domains .
- Catalytic Use: The target compound’s nitrogen-rich structure could mimic sulfonaryl thioureas in organocatalysis, particularly in asymmetric synthesis .
Preparation Methods
Isothiocyanate-Amine Coupling
A foundational method for thiourea synthesis involves the reaction of isothiocyanates with amines. For N-benzyl-N'-(4-pyridinylmethyl)thiourea, this would entail:
-
Synthesis of Benzyl Isothiocyanate : Benzyl chloride reacts with ammonium thiocyanate under phase-transfer catalysis (e.g., polyethylene glycol-400) in dichloromethane.
-
Coupling with 4-Pyridinylmethylamine : The resultant benzyl isothiocyanate is treated with 4-pyridinylmethylamine in a polar aprotic solvent (e.g., acetonitrile) at ambient temperature.
Key Parameters :
Thiourea Derivative Alkylation
Alkylation of preformed thioureas offers an alternative route:
-
Preparation of N-Benzylthiourea : Benzylamine reacts with thiourea in the presence of hydrochloric acid.
-
Quaternary Ammonium Formation : N-Benzylthiourea is alkylated with 4-(chloromethyl)pyridine under basic conditions (e.g., KCO) in DMF.
Optimization Insights :
-
Catalytic acidic zeolites enhance nucleophilic substitution kinetics, achieving yields up to 92%.
-
Side products (e.g., dialkylated species) are minimized by controlling stoichiometry (1:1 amine:alkylating agent).
Catalytic Methods
Acid-Catalyzed Condensation
Bronsted acids (e.g., trifluoroacetic acid, TFA) facilitate the direct condensation of benzylamine and 4-pyridinylmethyl isothiocyanate. A patent by demonstrates this using silane reductants:
Procedure :
-
Combine 4-pyridinecarboxaldehyde (1 eq), N-benzylthiourea (1.2 eq), and triethylsilane (2 eq) in acetonitrile.
Advantages :
Phase Transfer Catalysis (PTC)
PTC circumvents solubility challenges in biphasic systems. For example, polyethylene glycol-400 accelerates the formation of benzyl isothiocyanate from benzyl chloride and ammonium thiocyanate:
Protocol :
-
Benzyl chloride (10 mmol), NHSCN (15 mmol), PEG-400 (0.18 g) in CHCl.
-
Reflux for 1 hour, then isolate isothiocyanate via filtration.
Efficiency :
Solid-Phase Synthesis Techniques
Solid-supported reagents reduce purification burdens. Acidic zeolites (e.g., H-ZSM-5) catalyze the reaction of urea derivatives with thiols:
Steps :
-
Column Preparation : Pack acidic zeolite into a fixed-bed reactor.
-
Continuous Flow Reaction : Pump benzylamine (1.0 g/min) and 4-pyridinylmethyl isothiocyanate through the column at 140°C.
Outcomes :
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling eliminates organic solvents:
-
Mix benzylamine, 4-pyridinylmethyl isothiocyanate, and KCO in a 1:1:0.1 ratio.
Sustainability Metrics :
Aqueous-Mediated Reactions
Water as a solvent enhances atom economy:
-
React benzyl isothiocyanate with 4-pyridinylmethylamine in HO at 80°C for 2 hours.
Performance :
Analytical Characterization
Spectroscopic Techniques
Q & A
Advanced Research Question
- Enzyme inhibition assays : Test against targets like thyroid peroxidase (linked to thiourea’s antithyroid activity) using spectrophotometric methods .
- Antimicrobial screening : Employ MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains, comparing results to structurally similar compounds (e.g., N,N-diethylthiourea’s antibacterial IC₅₀ = 12 µM) .
- Antioxidant assays : DPPH/ABTS radical scavenging tests quantify activity, with EC₅₀ values benchmarked against ascorbic acid .
How do substituents on the benzyl and pyridinyl groups modulate molecular interactions?
Advanced Research Question
Substituents alter electronic and steric effects:
- Electron-withdrawing groups (e.g., –NO₂) : Increase thiourea’s acidity, enhancing hydrogen-bonding capacity (e.g., N–H···S interactions stabilize crystal lattices) .
- Lipophilic groups (e.g., –CF₃) : Improve membrane permeability, as seen in analogs with trifluoromethyl substitutions showing enhanced bioactivity . Computational studies (DFT) predict substituent effects on charge distribution and binding affinities .
How can computational methods (e.g., DFT) predict the reactivity of this compound?
Advanced Research Question
- Geometry optimization : B3LYP/6-31G(d,p) basis sets model bond lengths/angles, correlating with X-ray data .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict electrophilic/nucleophilic sites. For example, low band gaps (~3.5 eV) suggest redox activity relevant to electrochemical applications .
What electrochemical properties are relevant for thiourea derivatives, and how are they analyzed?
Advanced Research Question
Cyclic voltammetry (CV) reveals redox behavior:
- Reduction peaks : Nitro or cyano groups in analogs show distinct Epc values (e.g., –0.75 V for –NO₂ reduction), useful for sensor development .
- Electron-transfer mechanisms : Correlate CV data with DFT-calculated redox potentials to validate theoretical models .
What safety protocols are critical during synthesis and handling?
Basic Research Question
- Ventilation : Mitigate exposure to aerosols, as thioureas are thyroid disruptors .
- PPE : Use nitrile gloves and fume hoods to prevent dermal absorption.
- Waste disposal : Neutralize reaction byproducts (e.g., isothiocyanates) with alkaline solutions before disposal .
How can contradictory bioactivity data across studies be resolved?
Advanced Research Question
Contradictions often arise from:
- Structural variations : Minor substituent changes (e.g., –Cl vs. –OCH₃) drastically alter activity. Compare IC₅₀ values of analogs like 1,3-diphenylthiourea (antitumor) vs. 4-chlorophenylthiourea (antifungal) .
- Assay conditions : Standardize protocols (e.g., pH, solvent) to isolate compound-specific effects. For example, antioxidant activity varies with DPPH concentration and incubation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
